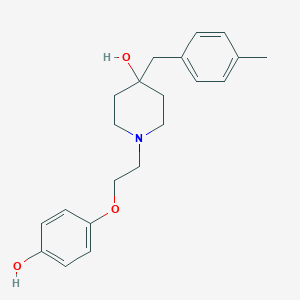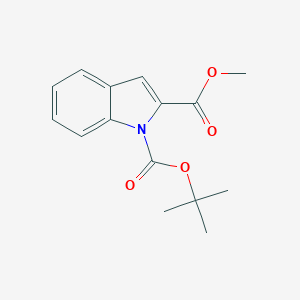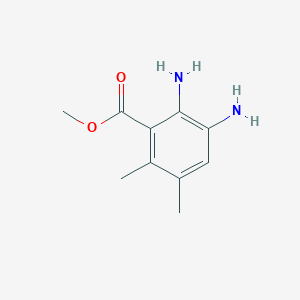
Methyl 2,3-diamino-5,6-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-diamino-5,6-dimethylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of benzoic acid and has two amino groups attached to its structure. This compound has been extensively studied for its unique properties, which make it suitable for use in several scientific research applications. In
Mécanisme D'action
The mechanism of action of Methyl 2,3-diamino-5,6-dimethylbenzoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. The amino groups present in its structure make it highly reactive and capable of forming covalent bonds with other molecules.
Effets Biochimiques Et Physiologiques
Methyl 2,3-diamino-5,6-dimethylbenzoate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has low levels of toxicity in animal studies. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2,3-diamino-5,6-dimethylbenzoate in lab experiments is its high reactivity. It can be used as a versatile building block in the synthesis of various organic compounds. Additionally, it has low levels of toxicity, making it a safe reagent to handle. However, its high reactivity can also be a limitation, as it may react with other molecules in unintended ways, leading to the formation of unwanted byproducts.
Orientations Futures
There are several future directions for the use of Methyl 2,3-diamino-5,6-dimethylbenzoate in scientific research. One potential application is in the development of new antimicrobial agents. Its antibacterial and antifungal properties make it a promising candidate for this field. Additionally, it may find applications in the development of new fluorescent probes for biological imaging. Its high reactivity and fluorescent properties make it a suitable candidate for this application. Further studies are needed to explore its potential applications in these fields.
Applications De Recherche Scientifique
Methyl 2,3-diamino-5,6-dimethylbenzoate has found applications in several scientific research fields. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used as a building block in the synthesis of complex molecules. It is a key intermediate in the synthesis of several pharmaceutical compounds, including antifungal agents and anti-inflammatory drugs. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
Numéro CAS |
178619-96-0 |
|---|---|
Nom du produit |
Methyl 2,3-diamino-5,6-dimethylbenzoate |
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 2,3-diamino-5,6-dimethylbenzoate |
InChI |
InChI=1S/C10H14N2O2/c1-5-4-7(11)9(12)8(6(5)2)10(13)14-3/h4H,11-12H2,1-3H3 |
Clé InChI |
SCPAYRCIBSGQGG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C(=O)OC)N)N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C(=O)OC)N)N |
Synonymes |
Benzoic acid, 2,3-diamino-5,6-dimethyl-, methyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

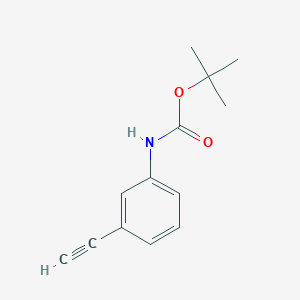

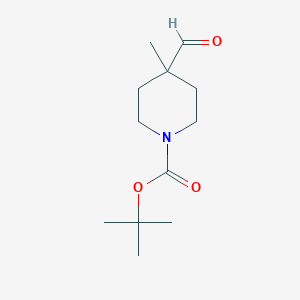


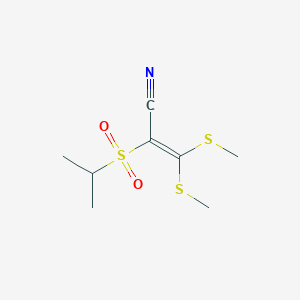
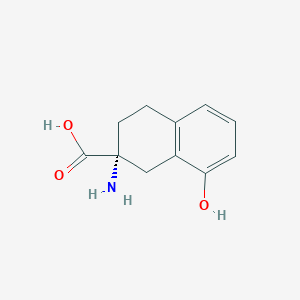
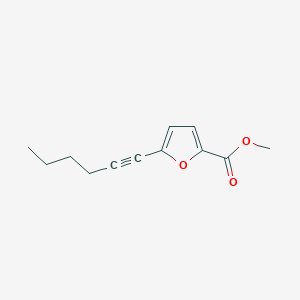
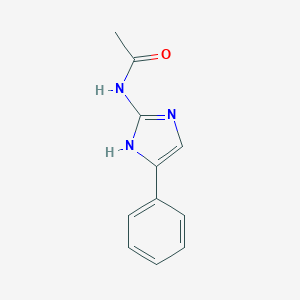
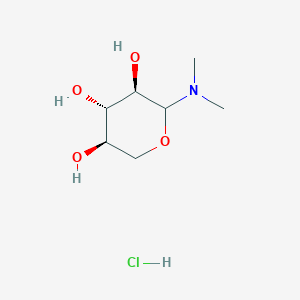
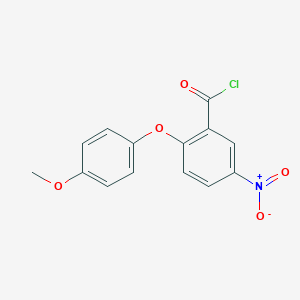
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
